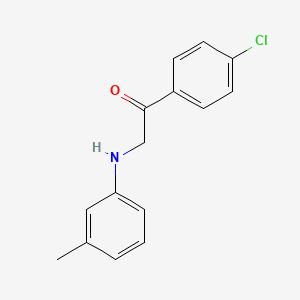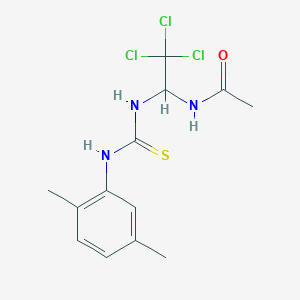![molecular formula C17H14N2O B11711576 1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol](/img/structure/B11711576.png)
1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-[(6-metilpiridin-2-il)imino]metil]naftalen-2-ol es un compuesto de base de Schiff, que es un tipo de compuesto que generalmente se forma por la condensación de una amina con un aldehído o una cetona. Las bases de Schiff son conocidas por su amplia gama de aplicaciones en varios campos, incluidos los farmacéuticos, los agroquímicos y la ciencia de los materiales. Este compuesto en particular es de interés debido a sus posibles actividades biológicas y su papel en la química de coordinación.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-[(E)-[(6-metilpiridin-2-il)imino]metil]naftalen-2-ol generalmente implica la reacción de condensación entre 6-metil-2-piridincarboxaldehído y 2-hidroxi-1-naftalenaldehído. La reacción generalmente se lleva a cabo en una solución de etanol en condiciones de reflujo. La base de Schiff resultante se purifica luego por recristalización a partir de un solvente apropiado .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría ampliar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar técnicas de purificación adecuadas para la producción a gran escala, como la cromatografía en columna o la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
1-[(E)-[(6-metilpiridin-2-il)imino]metil]naftalen-2-ol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo imina en una amina.
Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente en los grupos imina o hidroxilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y permanganato de potasio (KMnO₄).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan normalmente.
Sustitución: Las reacciones de sustitución pueden implicar reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de naftoquinona, mientras que la reducción podría producir aminas secundarias.
Aplicaciones Científicas De Investigación
1-[(E)-[(6-metilpiridin-2-il)imino]metil]naftalen-2-ol tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 1-[(E)-[(6-metilpiridin-2-il)imino]metil]naftalen-2-ol implica su capacidad para formar complejos estables con iones metálicos. Estos complejos metálicos pueden interactuar con moléculas biológicas, interrumpiendo su función normal. Por ejemplo, la actividad antimicrobiana del compuesto puede deberse a su capacidad para quelar iones metálicos esenciales para el crecimiento microbiano, inhibiendo así su función .
Comparación Con Compuestos Similares
Compuestos similares
3-[(E)-[(4,6-dimetilpirimidin-2-il)imino]metil]naftalen-2-ol: Este compuesto es similar en estructura pero tiene un anillo de pirimidina en lugar de un anillo de piridina.
1-[(E)-[(6-metil-1,3-benzotiazol-2-il)imino]metil]naftalen-2-ol: Este compuesto tiene un anillo de benzotiazol en lugar de un anillo de piridina.
Unicidad
1-[(E)-[(6-metilpiridin-2-il)imino]metil]naftalen-2-ol es único debido a su combinación específica de un anillo de naftaleno y una parte de metilpiridina, lo que le confiere propiedades electrónicas y estéricas distintas. Estas propiedades influyen en su reactividad y la estabilidad de sus complejos metálicos, lo que lo hace particularmente útil en la química de coordinación y las posibles aplicaciones terapéuticas .
Propiedades
Fórmula molecular |
C17H14N2O |
|---|---|
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
1-[(E)-(6-methylpyridin-2-yl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14N2O/c1-12-5-4-8-17(19-12)18-11-15-14-7-3-2-6-13(14)9-10-16(15)20/h2-11,20H,1H3/b18-11+ |
Clave InChI |
GOXMIRPGNYQUGX-WOJGMQOQSA-N |
SMILES isomérico |
CC1=NC(=CC=C1)/N=C/C2=C(C=CC3=CC=CC=C32)O |
SMILES canónico |
CC1=NC(=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-phenyl-N-(2,2,2-trichloro-1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711517.png)
![N-(2,4-Dinitrophenyl)-4-(2-{4-[(2,4-dinitrophenyl)carbamoyl]phenyl}-1,1,1,3,3,3-hexafluoropropan-2-YL)benzamide](/img/structure/B11711519.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B11711525.png)

![3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11711536.png)

![N'-[(E)-(2-nitrophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B11711547.png)
![2-hydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B11711555.png)
![Ethyl 2-[({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11711568.png)
![N-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11711572.png)
![N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-[3-(dimethylamino)propylamino]-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11711574.png)

